

# Application Note: Determination of Propisochlor Residues by UPLC-MS/MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Propisochlor**

Cat. No.: **B166880**

[Get Quote](#)

## Introduction

**Propisochlor** is a selective, pre-emergence chloroacetanilide herbicide used to control annual grasses and some broadleaf weeds in crops such as corn, soybeans, and peanuts. Due to its potential for environmental persistence and possible risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for **propisochlor** in various food and environmental matrices.<sup>[1]</sup> Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique ideal for the trace-level quantification of pesticide residues like **propisochlor**.<sup>[2][3]</sup> Its advantages include high resolution, rapid analysis times, and the ability to provide structural confirmation through mass fragmentation, making it the method of choice for regulatory monitoring.<sup>[2]</sup>

This application note details a validated UPLC-MS/MS method for the quantitative determination of **propisochlor** residues in various matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which simplifies sample preparation while maintaining high recovery rates.<sup>[4]</sup>

## Experimental Protocols

## Materials and Reagents

- Standards: **Propisochlor** analytical standard ( $\geq 99\%$  purity).

- Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade). Formic acid (reagent grade).
- Salts and Sorbents: Anhydrous magnesium sulfate (MgSO<sub>4</sub>), sodium chloride (NaCl), primary secondary amine (PSA) sorbent.
- Sample Matrices: Blank soil, water, and rice samples for method development and validation.

## Standard Solution Preparation

- Stock Solution (100 µg/mL): Accurately weigh 10 mg of **propisochlor** standard and dissolve in 100 mL of methanol. Store at -20°C.
- Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.
- Matrix-Matched Standards: To compensate for matrix effects, prepare calibration standards by spiking the appropriate working solutions into blank matrix extracts obtained after the sample preparation procedure.[\[5\]](#)

## Sample Preparation (QuEChERS Method)

The following protocol is a general guideline and may require optimization for specific matrices.

- Homogenization: Weigh 5 g of a homogenized sample (e.g., soil, rice) into a 50 mL centrifuge tube. For water samples, use a 10 mL aliquot.
- Extraction:
  - Add 10 mL of acetonitrile to the centrifuge tube.
  - For soil and crop samples, add 10 mL of water if not already aqueous.
  - Add 4 g of anhydrous MgSO<sub>4</sub> and 1 g of NaCl.
  - Cap the tube tightly and shake vigorously for 1 minute.

- Centrifugation: Centrifuge the tube at  $\geq 4000$  rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous  $\text{MgSO}_4$  and 50 mg of PSA.
  - Vortex for 30 seconds.
- Final Centrifugation: Centrifuge at  $\geq 4000$  rpm for 5 minutes.
- Filtration and Analysis:
  - Take the supernatant and filter it through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial.
  - The sample is now ready for UPLC-MS/MS analysis.

## UPLC-MS/MS Instrumental Conditions

- UPLC System: Waters ACQUITY UPLC H-Class PLUS or equivalent.[\[3\]](#)
- Mass Spectrometer: Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent.[\[3\]](#)
- Column: ACQUITY UPLC BEH C18, 2.1 mm  $\times$  100 mm, 1.7  $\mu\text{m}$ .[\[6\]](#)
- Column Temperature: 40°C.[\[1\]](#)
- Injection Volume: 5-20  $\mu\text{L}$ .[\[1\]](#)
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |
|------------|------------------|------------------|
| 0.0        | 95               | 5                |
| 1.0        | 95               | 5                |
| 8.0        | 5                | 95               |
| 10.0       | 5                | 95               |
| 10.1       | 95               | 5                |
| 12.0       | 95               | 5                |

- Ionization Mode: Electrospray Ionization, Positive (ESI+).[1]
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 550°C.[1]
- Desolvation Gas Flow: 800 L/hr.
- Cone Gas Flow: 50 L/hr.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]

#### MRM Transitions for Propisochlor:

| Analyte      | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
|--------------|---------------------|--------------------------------|-----------------------|-------------------------------|-----------------------|
| Propisochlor | 282.1               | 176.1                          | 20                    | 148.1                         | 25                    |

## Data Presentation and Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability) according to standard guidelines. The

results are summarized below.

Table 1: Method Validation Parameters for **Propisochlor** Analysis

| Parameter                         | Result                                                           |
|-----------------------------------|------------------------------------------------------------------|
| Linearity Range                   | 0.5 - 100 µg/L                                                   |
| Correlation Coefficient ( $r^2$ ) | > 0.999                                                          |
| Limit of Detection (LOD)          | 0.03 - 0.12 µg/kg (matrix dependent)[4]                          |
| Limit of Quantification (LOQ)     | 0.1 - 0.4 µg/kg (matrix dependent)[4]                            |
| Accuracy (Recovery %)             | 73.7% - 94.9% (at 0.005, 0.01, and 0.05 mg/kg spiking levels)[4] |
| Precision (RSD %)                 |                                                                  |
| Intra-day (n=5)                   | 1.1% - 13.9%[4]                                                  |
| Inter-day (n=15)                  | 3.3% - 12.7%[4]                                                  |

The validation results demonstrate that the method is linear, sensitive, accurate, and precise for the determination of **propisochlor** residues. The recovery values fall within the widely accepted range of 70-120%, and the relative standard deviations are below the 20% threshold, indicating good method repeatability.[5][8][9]

## Visualizations

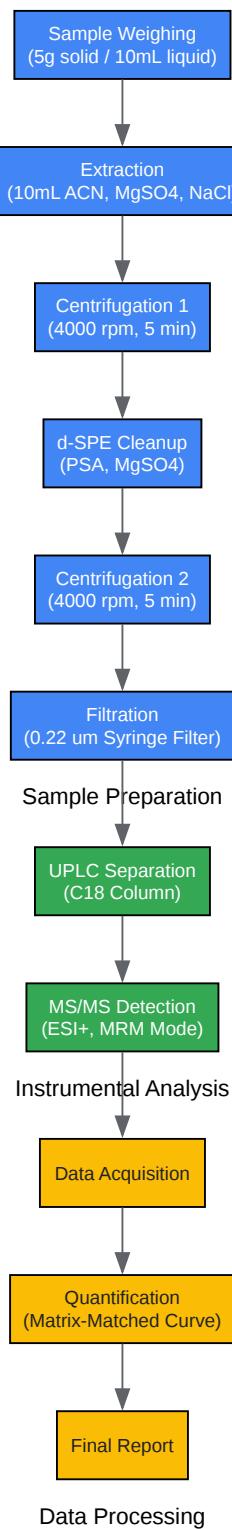



Figure 1: UPLC-MS/MS Experimental Workflow

[Click to download full resolution via product page](#)Caption: UPLC-MS/MS Experimental Workflow for **Propisochlor** Analysis.

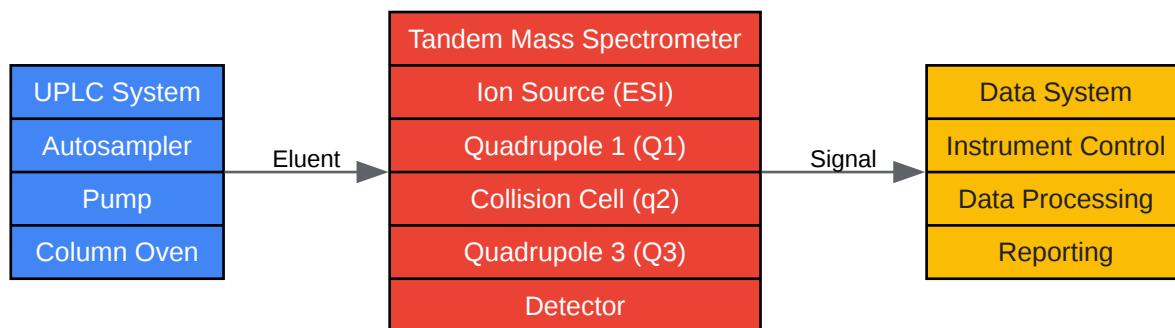



Figure 2: Logical Diagram of the Analytical System

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [sciex.com](http://sciex.com) [sciex.com]
- 2. [diva-portal.org](http://diva-portal.org) [diva-portal.org]
- 3. [lcms.cz](http://lcms.cz) [lcms.cz]
- 4. [PDF] Determination of Herbicide Propisochlor in Soil, Water and Rice by Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Method Using by UPLC-ESI-MS/MS | Semantic Scholar [semanticsscholar.org]
- 5. Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [scielo.br](http://scielo.br) [scielo.br]
- 7. [agilent.com](http://agilent.com) [agilent.com]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. [scielo.br](http://scielo.br) [scielo.br]
- To cite this document: BenchChem. [Application Note: Determination of Propisochlor Residues by UPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b166880#uplc-ms-ms-for-determination-of-propisochlor-residues>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)